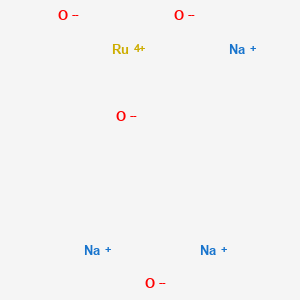

Trisodium ruthenium tetraoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trisodium ruthenium tetraoxide is a chemical compound that features ruthenium in its highest oxidation state. Ruthenium tetroxide, the core component, is a yellow volatile solid known for its strong oxidizing properties. It is sparingly soluble in water but freely soluble in carbon tetrachloride. This compound is highly reactive and must be handled with care due to its toxic and explosive nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trisodium ruthenium tetraoxide is typically synthesized by oxidizing ruthenium (III) chloride with sodium periodate. The reaction initially produces sodium diperiododihydroxoruthenate (VI), which then decomposes in an acidic solution to form ruthenium tetroxide . The reaction can be summarized as follows: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]

Industrial Production Methods: In industrial settings, ruthenium tetroxide is often generated in situ and used in catalytic quantities. This is due to its highly reactive nature, which makes it challenging to store and handle. The compound is usually prepared by stirring an aqueous solution of sodium periodate with a suspension of hydrated ruthenium dioxide in carbon tetrachloride .

Analyse Des Réactions Chimiques

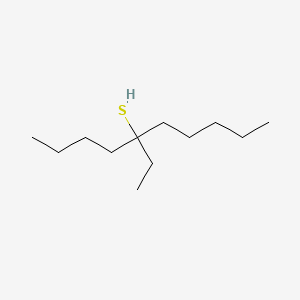

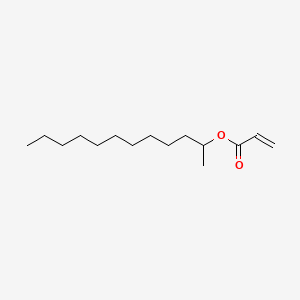

Types of Reactions: Trisodium ruthenium tetraoxide undergoes various types of reactions, primarily oxidation. It is capable of oxidizing a wide range of organic compounds, including alcohols, aldehydes, ethers, amides, and olefins .

Common Reagents and Conditions:

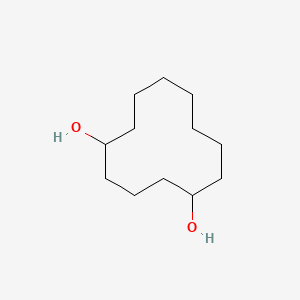

Oxidation of Alcohols: Ruthenium tetroxide can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.

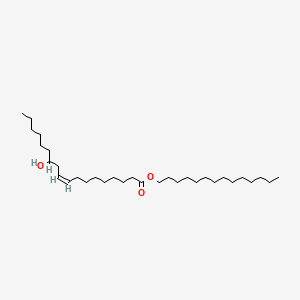

Oxidative Cleavage: It can cleave carbon-carbon double bonds in alkenes and alkynes, converting them into aldehydes, ketones, or carboxylic acids.

Major Products:

Alcohols to Carboxylic Acids/Ketones: Primary alcohols are oxidized to carboxylic acids, while secondary alcohols are converted to ketones.

Alkenes to Aldehydes/Ketones: Alkenes are oxidized to aldehydes or ketones depending on the reaction conditions.

Applications De Recherche Scientifique

Trisodium ruthenium tetraoxide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a powerful oxidizing agent in organic synthesis, capable of oxidizing a variety of functional groups.

Analytical Chemistry: Due to its strong oxidizing properties, it is used in analytical chemistry for the detection and quantification of certain compounds.

Material Science: It is employed in the preparation of ruthenium-based catalysts and other advanced materials.

Environmental Chemistry: Ruthenium tetroxide is used in the degradation of environmental pollutants due to its ability to oxidize a wide range of organic compounds.

Mécanisme D'action

The mechanism of action of trisodium ruthenium tetraoxide involves its strong oxidizing properties. It can undergo both ionic and radical reactions, depending on the reaction conditions . For example, in the oxidation of alcohols, the rate-determining step can involve hydride abstraction or carbonium ion formation, depending on the acidity of the solution . The compound is consumed in the reaction and then reoxidized by a stoichiometric reoxidant, allowing it to act catalytically .

Comparaison Avec Des Composés Similaires

Osmium Tetroxide (OsO4): Similar to ruthenium tetroxide, osmium tetroxide is a strong oxidizing agent but is more toxic and expensive.

Perruthenate (TPAP): Tetrapropylammonium perruthenate is another ruthenium-based oxidizing agent used in organic synthesis.

Uniqueness: Trisodium ruthenium tetraoxide is unique due to its ability to oxidize a wide range of organic compounds under relatively mild conditions. Its versatility and strong oxidizing properties make it a valuable reagent in both academic and industrial settings .

Propriétés

Numéro CAS |

51429-86-8 |

|---|---|

Formule moléculaire |

Na3O4Ru- |

Poids moléculaire |

234.0 g/mol |

Nom IUPAC |

trisodium;oxygen(2-);ruthenium(4+) |

InChI |

InChI=1S/3Na.4O.Ru/q3*+1;4*-2;+4 |

Clé InChI |

QALKGQUGBXNZJX-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ru+4] |

Numéros CAS associés |

20427-56-9 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)

![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)

![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)